3-Piperidinebutanamine
Overview
Description
3-Piperidinebutanamine is an organic compound that belongs to the class of amines It consists of a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge, attached to a butanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinebutanamine can be achieved through several methods. One common approach involves the reductive amination of 3-piperidone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of 3-piperidone in the presence of butylamine and a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Piperidinebutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenated compounds or acyl chlorides are often used as reactants.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
3-Piperidinebutanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Piperidinebutanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways. It may also interact with enzymes, altering their catalytic activity and affecting metabolic processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, used as a precursor in the synthesis of various pharmaceuticals.
Butanamine: A simple amine with a four-carbon chain, used in organic synthesis.
3-Piperidone: A ketone derivative of piperidine, used as an intermediate in chemical synthesis.
Uniqueness: 3-Piperidinebutanamine is unique due to its combination of a piperidine ring and a butanamine chain, which imparts specific chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-piperidin-3-ylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-2-1-4-9-5-3-7-11-8-9/h9,11H,1-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCYXOVITCKDCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332540 | |
Record name | 3-Piperidinebutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-29-8 | |
Record name | 3-Piperidinebutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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